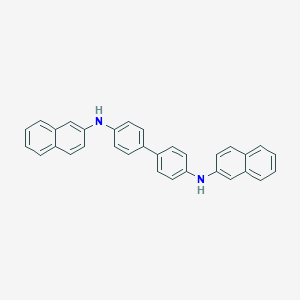
Benzotriptycene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzotriptycene is a polycyclic aromatic hydrocarbon (PAH) that has gained significant attention in the field of chemistry due to its unique structural properties. It is a highly strained molecule that contains three benzene rings fused together in a triangular shape, making it a challenging compound to synthesize. However, its unusual structure and properties have made it a promising candidate for various scientific research applications.
Wirkmechanismus
The mechanism of action of benzotriptycene is not well understood. However, it is believed to interact with DNA and RNA through intercalation, which is the insertion of the molecule between the base pairs of the DNA or RNA double helix. This interaction can lead to changes in the structure and function of the DNA or RNA, which can have significant biological effects.
Biochemische Und Physiologische Effekte
Benzotriptycene has been shown to have several biochemical and physiological effects. It has been found to inhibit the growth of cancer cells in vitro, suggesting that it may have potential as an anticancer agent. It has also been shown to have antimicrobial properties, inhibiting the growth of several types of bacteria and fungi. Additionally, it has been shown to have antioxidant properties, which may have potential applications in the treatment of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
Benzotriptycene has several advantages for use in lab experiments. Its unique structural and electronic properties make it a useful tool for studying the properties of organic materials. However, its complex synthesis method and high cost may limit its use in some experiments.
Zukünftige Richtungen
There are several future directions for research on benzotriptycene. One area of research is the development of new synthesis methods that are more efficient and cost-effective. Another area of research is the study of its potential use in biomedical applications, such as drug delivery and imaging. Additionally, further studies are needed to better understand its mechanism of action and to explore its potential as an anticancer and antimicrobial agent.
In conclusion, benzotriptycene is a promising compound for various scientific research applications due to its unique structural and electronic properties. Although its synthesis method is complex and costly, its potential applications in organic electronics, biomedicine, and other areas make it a valuable tool for researchers. Further studies are needed to fully understand its mechanism of action and to explore its potential in various applications.
Synthesemethoden
The synthesis of benzotriptycene is a complex process that involves several steps. The most common method involves the reaction of 1,3,5-tribromo-2-nitrobenzene with sodium amide in liquid ammonia. The resulting product is then reduced using lithium aluminum hydride to form benzotriptycene. Other methods of synthesis include the use of palladium-catalyzed cross-coupling reactions and electrochemical methods.
Wissenschaftliche Forschungsanwendungen
Benzotriptycene has been used in various scientific research applications due to its unique structural and electronic properties. It has been studied extensively for its potential use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). Its high electron mobility and stability make it an attractive candidate for use in these devices.
Eigenschaften
CAS-Nummer |
13395-89-6 |
|---|---|
Produktname |
Benzotriptycene |
Molekularformel |
C24H16 |
Molekulargewicht |
304.4 g/mol |
IUPAC-Name |
hexacyclo[10.6.6.02,11.04,9.013,18.019,24]tetracosa-2,4,6,8,10,13,15,17,19,21,23-undecaene |
InChI |
InChI=1S/C24H16/c1-2-8-16-14-22-21(13-15(16)7-1)23-17-9-3-5-11-19(17)24(22)20-12-6-4-10-18(20)23/h1-14,23-24H |
InChI-Schlüssel |
BDGCAZKBABLJEP-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C=C3C4C5=CC=CC=C5C(C3=CC2=C1)C6=CC=CC=C46 |
Kanonische SMILES |
C1=CC=C2C=C3C4C5=CC=CC=C5C(C3=CC2=C1)C6=CC=CC=C46 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















![2-[(Chloroacetyl)amino]benzoic acid](/img/structure/B79361.png)
